6-N,8-N-bis(2-methoxy-5-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Overview
Description
6-N,8-N-bis(2-methoxy-5-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[cd]indole core with disulfonamide groups and methoxy-methylphenyl substituents, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N,8-N-bis(2-methoxy-5-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and methoxy-methylphenyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-N,8-N-bis(2-methoxy-5-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
6-N,8-N-bis(2-methoxy-5-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-N,8-N-bis(2-methoxy-5-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy-methylphenyl substituents may enhance the compound’s binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Shares a similar core structure but with fewer substituents.
2-Methoxy-5-methylphenyl isothiocyanate: Contains the methoxy-methylphenyl group but differs in its functional groups and overall structure.
Uniqueness
6-N,8-N-bis(2-methoxy-5-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide is unique due to its dual sulfonamide groups and the specific arrangement of methoxy-methylphenyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-N,8-N-bis(2-methoxy-5-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O7S2/c1-15-8-10-21(36-3)19(12-15)29-38(32,33)23-14-24(26-25-17(23)6-5-7-18(25)27(31)28-26)39(34,35)30-20-13-16(2)9-11-22(20)37-4/h5-14,29-30H,1-4H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCMDNGMRJQTSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=C(C=CC(=C5)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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